3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one
Description
This compound belongs to the furo[3,2-c]chromen-4-one (furocoumarin) family, characterized by a fused furan-chromenone core. Key structural features include:
- Position 3: 4-Ethoxyphenyl group, providing electron-donating effects via the ethoxy substituent.
- Position 2: (2-Methoxyethyl)amino group, enhancing hydrophilicity compared to bulkier amines.
- Position 8: Methyl group, contributing to steric and electronic modulation.
These substitutions influence photophysical properties, solubility, and biological interactions. Below, we compare this compound with structurally related derivatives.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-(2-methoxyethylamino)-8-methylfuro[3,2-c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-4-27-16-8-6-15(7-9-16)19-20-21(29-22(19)24-11-12-26-3)17-13-14(2)5-10-18(17)28-23(20)25/h5-10,13,24H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPRAWKNKCXUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(OC3=C2C(=O)OC4=C3C=C(C=C4)C)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one, with CAS number 938026-06-3, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 393.4 g/mol. Its structure features a furochromene core, which is known for various biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Antioxidant Activity : Compounds with furochromene structures have been shown to possess significant antioxidant properties. For instance, studies have demonstrated that derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
- Enzyme Inhibition : The compound's structure suggests potential inhibition of key enzymes involved in various metabolic processes. Research on related compounds has shown moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Properties : Some furochromene derivatives have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX). This activity is particularly relevant for developing treatments for inflammatory conditions .
Case Studies
Several studies highlight the biological activities of similar compounds:
- Study on Antioxidant Activity : A study evaluated the antioxidant potential of various coumarin derivatives, revealing that certain substitutions led to enhanced activity. For example, compounds with electron-donating groups displayed increased efficacy in scavenging free radicals, with IC50 values as low as 2.07 μM .
| Compound | IC50 (μM) |
|---|---|
| 4a | 2.07 |
| 4b | 2.25 |
| 4c | 2.29 |
| Trolox | 2.30 |
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of furochromene derivatives against oxidative stress-induced cell death in neuronal cell lines. The study found that these compounds could significantly reduce cell death and improve cell viability under oxidative stress conditions .
The biological activities of this compound may be attributed to:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to donate electrons and neutralize free radicals.
- Enzyme Interaction : Molecular docking studies suggest that the compound may interact with active sites of AChE and COX enzymes through hydrogen bonding and hydrophobic interactions, leading to inhibition.
- Modulation of Signaling Pathways : Preliminary data indicate that furochromenes can modulate signaling pathways related to inflammation and apoptosis, further contributing to their therapeutic potential.
Comparison with Similar Compounds
Substituent Variations at Position 3
The aryl group at position 3 significantly impacts electronic and steric properties:
Substituent Variations at Position 2
The amino group at position 2 influences hydrophilicity and metal-binding capacity:
Key Insight: The (2-methoxyethyl)amino group in the target compound improves water solubility compared to cyclohexylamino derivatives, which may broaden its applicability in aqueous systems .
Substituent Variations at Position 8
The methyl group at position 8 modulates steric effects:
Key Insight : The methyl group in the target compound preserves the core structure’s planarity, critical for π-π stacking in fluorescence applications, unlike bulkier substituents .
Substituent Effects on Physicochemical Properties
Spectral Properties
Solubility and Stability
- The (2-methoxyethyl)amino group enhances water solubility vs. cyclohexylamino derivatives .
- Ethoxy and methyl groups improve stability under acidic conditions compared to nitro or chloro analogues .
Q & A
Q. Q1. What methodologies are recommended for synthesizing this compound with high purity?
To synthesize the compound, multi-step organic reactions are typically employed. Key steps include:
- Coupling Reactions : Use Suzuki-Miyaura coupling for aryl-ether bond formation under palladium catalysis .
- Amine Functionalization : Introduce the (2-methoxyethyl)amino group via nucleophilic substitution, optimized with anhydrous DMF as a solvent and triethylamine as a base .
- Chromenone Cyclization : Achieve ring closure using acid catalysts (e.g., H2SO4) at 80–100°C .
Monitoring : Track intermediates via HPLC or LC-MS. Final purity (>95%) is confirmed by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Basic Research: Structural Characterization
Q. Q2. What advanced analytical techniques resolve structural ambiguities in this compound?
- X-Ray Crystallography : Determines absolute configuration and hydrogen-bonding networks. For example, similar chromenones show triclinic crystal systems (space group P1) with unit cell parameters a = 6.45 Å, b = 7.08 Å, c = 13.31 Å .
- 2D NMR : Correlates proton-proton (COSY) and carbon-proton (HSQC) interactions to confirm substituent positions .
- FT-IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Basic Research: Biological Screening
Q. Q3. Which in vitro assays are suitable for preliminary bioactivity screening?
- Antimicrobial Activity : Use broth microdilution (MIC ≤ 50 µg/mL) against S. aureus and E. coli .
- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
- Enzyme Inhibition : Test inhibitory effects on cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .
Advanced Research: Mechanistic Studies
Q. Q4. How can researchers elucidate the compound’s mechanism of action in cellular systems?
- Molecular Docking : Simulate binding interactions with target proteins (e.g., DNA topoisomerase II) using AutoDock Vina. Compare binding energies (ΔG ≤ −8 kcal/mol) to known inhibitors .
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis regulators like Bax/Bcl-2) .
- Flow Cytometry : Quantify cell cycle arrest (e.g., G2/M phase) and apoptosis via Annexin V/PI staining .
Advanced Research: Structure-Activity Relationships (SAR)
Q. Q5. What strategies optimize SAR studies for derivatives of this compound?
- Substituent Variation : Synthesize analogs with modified ethoxy/methoxy groups. For example, replacing 4-ethoxyphenyl with 4-fluorophenyl increases lipophilicity (logP +0.3) and enhances membrane permeability .
- Computational QSAR Models : Use Gaussian09 to calculate electronic parameters (e.g., HOMO-LUMO gap) and correlate with bioactivity .
- In Vivo Validation : Prioritize derivatives with <10% cytotoxicity in zebrafish models before rodent testing .
Advanced Research: Environmental and Safety Profiling
Q. Q6. How should researchers assess environmental risks and compound stability?
- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) and monitor degradation via LC-MS. Half-life (t₁/₂) < 24 h suggests rapid breakdown in sunlight .
- Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀ ≤ 1 mg/L) and algae (growth inhibition ≤ 50% at 10 mg/L) .
- Biodegradation : Use OECD 301F assay to measure mineralization (CO₂ evolution) over 28 days .
Data Contradiction Analysis
Q. Q7. How to address discrepancies in reported bioactivity data across studies?
- Meta-Analysis : Compare datasets using standardized protocols (e.g., fixed MIC assay conditions) .
- Batch Reproducibility : Verify purity (>98%) and solvent residues (e.g., DMSO ≤ 0.1%) via GC-MS .
- Dose-Response Curves : Ensure linearity (R² ≥ 0.95) across triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
